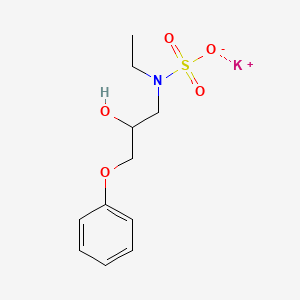![molecular formula C22H16N2O3 B6122620 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone CAS No. 6032-79-7](/img/structure/B6122620.png)
3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, also known as VEGFR-2 inhibitor, is a synthetic compound that has been extensively studied in the field of cancer research. It has been found to have potential anti-cancer properties due to its ability to inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in the process of angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors. In
Wirkmechanismus
The mechanism of action of 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone involves the inhibition of the 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, which is a receptor tyrosine kinase that plays a critical role in angiogenesis. The binding of VEGF to 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone leads to the activation of downstream signaling pathways that promote angiogenesis. Inhibition of 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone by 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone leads to the suppression of angiogenesis and the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been found to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress angiogenesis. Studies have also found that 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone can inhibit the migration and invasion of cancer cells, which are important steps in the metastatic process.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its potential anti-cancer properties. It has been extensively studied in the field of cancer research and has shown promising results in inhibiting tumor growth and metastasis. However, one of the limitations of using 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential of 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for the compound. Additionally, more research is needed to elucidate the mechanism of action of 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone and its potential interactions with other signaling pathways involved in cancer progression.
Synthesemethoden
The synthesis of 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 4-hydroxybenzaldehyde and 4-hydroxyacetophenone with anthranilic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out in refluxing ethanol for several hours, followed by purification and recrystallization to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone has been extensively studied in the field of cancer research due to its potential anti-cancer properties. It has been found to inhibit the 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone, which is involved in the process of angiogenesis, the formation of new blood vessels that supply nutrients and oxygen to tumors. Inhibition of 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone can lead to the suppression of tumor growth and metastasis. Studies have also shown that 3-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)vinyl]-4(3H)-quinazolinone can induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3/c25-17-10-5-15(6-11-17)7-14-21-23-20-4-2-1-3-19(20)22(27)24(21)16-8-12-18(26)13-9-16/h1-14,25-26H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPBVONQZREDOH-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C\C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxyphenyl)-2-[(Z)-2-(4-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![[1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B6122555.png)

![N-(4-methoxyphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6122566.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)

![{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}(4-phenoxyphenyl)methanone](/img/structure/B6122593.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1-(2-pyridinylmethyl)-2-piperidinone](/img/structure/B6122603.png)

![N-{1-[1-(2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6122626.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-ethyl-2-thienyl)quinoline](/img/structure/B6122633.png)

![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)
![1-{2-[(cyclohexylamino)methyl]-6-methoxyphenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6122649.png)